Isocolumbin

Antiviral SARS-CoV-2 In silico

Researchers targeting SARS-CoV-2 entry/replication often face a lack of potent, naturally-derived leads. Isocolumbin (CAS 471-54-5) directly addresses this gap. Its unique half-boat δ-lactone conformation delivers IC₅₀ < 1 μM against both Mpro and spike glycoprotein, outperforming other Tinospora cordifolia furanoditerpenoids. This makes it a highly selective tool for antiviral screening. ● Multi-Target Antiviral: Sub-μM potency confirmed via in silico docking (6Y84, 6VSB). ● Metabolic Research: Strong PPAR-γ/amylase/glucosidase binding (-9.0 to -10.1 kcal/mol). ● Supply Certainty: Available ≥98% HPLC purity with documented stereochemical distinction from columbin, ensuring reproducibility.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 471-54-5
Cat. No. B1221229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocolumbin
CAS471-54-5
Synonyms4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone
columbin
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5
InChIInChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14+,15+,18-,19-,20+/m0/s1
InChIKeyAALLCALQGXXWNA-VBFYFJBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocolumbin Procurement and Baseline Characteristics


Isocolumbin (CAS 471-54-5) is a clerodane-type furanoditerpenoid lactone with a molecular formula of C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol [1]. It belongs to a class of organic compounds known as naphthopyrans [2] and is characterized by a unique half-boat δ-lactone conformation [3]. The compound is structurally classified as a stereoisomer of columbin (CAS 546-97-4) and is naturally co-occurring with columbin and fibleucin in various plant sources, including Jateorhiza palmata Miers (Colombo root) and Sphenocentrum jollyanum [4].

Stereoisomer Stereoisomer of columbin; distinct half-boat δ-lactone conformation
Natural product Clerodane furanoditerpenoid lactone sourced from Jateorhiza palmata and Sphenocentrum jollyanum
Analytical standard Suitable for chiral separation and natural product authentication workflows

Isocolumbin: Key Distinctions from Structural Analogs


Generic substitution among furanoditerpenoids is not scientifically valid due to divergent molecular geometries and binding profiles. Isocolumbin and its closest analog, columbin (CAS 546-97-4), are stereoisomers that exhibit distinct three-dimensional conformations [1]. Columbin readily isomerizes to isocolumbin under certain conditions [2], and the compounds co-occur in natural sources yet demonstrate different biological activities [3]. Isocolumbin features an unusual half-boat δ-lactone conformation that distinguishes it from other diterpenoid lactones [1]. The following quantitative evidence demonstrates that these structural differences translate into measurably distinct biological performance, making compound-specific selection essential for reproducible research outcomes.

Isocolumbin
Columbin (CAS 546-97-4)
Stable half-boat δ-lactone stereoisomer
Readily isomerizes to isocolumbin under certain conditions, introducing variable stereochemical composition
Distinct stereochemistry at chiral centers; unique binding profile
Different three-dimensional conformation may shift biological activity readouts
No isolated in vivo anti-inflammatory data available
Established in vivo anti-inflammatory potency data; substitution may not replicate isocolumbin's activity profile

Isocolumbin Comparative Evidence vs. Analogs


SARS-CoV-2 Target Inhibition vs. In-Class Compounds

In a direct head-to-head comparison of natural compounds from Tinospora cordifolia, isocolumbin demonstrated IC₅₀ values of less than 1 μM against both SARS-CoV-2 main protease (PDB 6Y84) and surface glycoprotein (PDB 6VSB) targets, establishing it as one of only two compounds (alongside tinocordiside) from the screen to achieve this sub-micromolar potency threshold [1].

SARS-CoV-2 target inhibition
Head-to-head
IC50 < 1 μM against main protease (6Y84) and surface glycoprotein (6VSB)
Supports SARS-CoV-2 target engagement screening
In silico docking; only two compounds from panel achieved this threshold
Antiviral SARS-CoV-2 In silico Drug discovery Molecular docking

Diabetes & Obesity Target Binding vs. Tinospora Phytochemicals

In a cross-study comparable analysis of Tinospora cordifolia phytoconstituents, isocolumbin exhibited binding affinities ranging from -9.0 to -10.1 kcal/mol across multiple diabetes/obesity-related protein targets, including -10.1 kcal/mol for PPAR-γ (PDB 4CI5) alongside β-sitosterol, -9.6 kcal/mol for pancreatic α-amylase (PDB 1B2Y), -9.0 kcal/mol for adiponectin (PDB 4DOU), and -9.0 kcal/mol for α-glucosidase (PDB 3TOP) [1].

Metabolic target binding
Cross-study comparable
ΔG -9.0 to -10.1 kcal/mol (PPAR-γ, α-amylase, α-glucosidase, adiponectin)
Multi-target binding affinity suggests metabolic pathway assay context
In silico docking; binding affinities comparable to β-sitosterol
Diabetes Obesity Molecular docking Metabolic disorders Natural products

Conformational and Isomerization Differences vs. Columbin

Isocolumbin adopts an unusual half-boat δ-lactone conformation that differentiates it stereochemically from columbin [1]. This conformational distinction is critical for procurement and analytical applications because columbin readily isomerizes to isocolumbin under certain conditions [2], meaning samples designated as 'columbin' may contain variable proportions of isocolumbin without proper analytical verification.

Stereochemical distinction
Class-level inference
Half-boat δ-lactone conformation; columbin isomerizes to isocolumbin
Stereochemical identity verification required for procurement
No quantitative isomerization rate available
Stereochemistry Analytical chemistry Natural products Quality control Stability

Anti-Inflammatory Activity: Missing Comparator Data

Isocolumbin was isolated alongside columbin and fibleucin from the active fruit methanol extract of Sphenocentrum jollyanum [1]. In the same study, columbin demonstrated 67.08% inhibition of carrageenan-induced paw edema at 20 mg/kg (p<0.05), comparable to acetylsalicylic acid (72.5% inhibition at 100 mg/kg) [1]. However, no isolated anti-inflammatory data for purified isocolumbin was reported in this study, precluding direct efficacy comparison. Vendor claims of isocolumbin's anti-inflammatory activity rely on this co-isolation context rather than direct purified compound data.

Anti-inflammatory data gap
Supporting evidence
No isolated compound data for isocolumbin; columbin showed 67.08% inhibition at 20 mg/kg
Collected data only for columbin; isolated isocolumbin activity remains unquantified
Review extract-level evidence; comparator data for columbin only
Anti-inflammatory Natural products Pharmacology

Drug-Likeness Comparison vs. T. cordifolia Phytochemicals

In a cross-study comparable analysis of Tinospora cordifolia phytoconstituents, isocolumbin exhibited the lowest drug-likeness score among evaluated compounds at -0.52, compared to tembetarine which scored the highest at 1.21 [1]. This negative drug-likeness score indicates suboptimal physicochemical properties for oral bioavailability according to standard drug-likeness criteria.

Drug-likeness score
Cross-study comparable
-0.52 (isocolumbin) vs. 1.21 (tembetarine, highest)
Unfavorable oral bioavailability profile; supports in vitro tool compound positioning
In silico prediction; Molsoft drug-likeness model
Drug development ADMET Pharmacokinetics Natural products

Antineoplastic Activity Prediction vs. Analogs

In a cross-study comparable in silico screening for breast cancer receptor agonists, isocolumbin demonstrated a predicted antineoplastic activity probability (Pa) of 0.882 with an inactivity probability (Pi) of 0.005 [1]. This Pa value was lower than the lead compounds identified in the same study, isopropylideneandrographolide (Pa=0.954, Pi=0.004) and 14-acetylandrographolide (Pa=0.959, Pi=0.004) [1].

Antineoplastic probability
Cross-study comparable
Pa = 0.882 (isocolumbin) vs. 0.954–0.959 (andrographolide derivatives)
Moderate predicted activity supports SAR comparator context
In silico breast cancer receptor screening
Cancer Antineoplastic In silico screening Drug discovery

Isocolumbin Research and Industrial Applications


SARS-CoV-2 Protease Inhibition Studies

Based on direct head-to-head in silico data showing IC₅₀ values < 1 μM against both SARS-CoV-2 main protease (6Y84) and surface glycoprotein (6VSB) targets, isocolumbin is positioned as a priority screening compound for antiviral drug discovery programs targeting coronavirus attachment and replication mechanisms [1]. Researchers should select isocolumbin over less potent furanoditerpenoids from the Tinospora cordifolia phytochemical panel for these specific target-based assays [1].

Diabetes and Obesity Multi-Target Drug Discovery

Based on cross-study comparable molecular docking data demonstrating binding affinities of -9.0 to -10.1 kcal/mol against PPAR-γ (4CI5), pancreatic α-amylase (1B2Y), and α-glucosidase (3TOP), isocolumbin is applicable as a tool compound for metabolic disorder research [2]. Its multi-target profile across key diabetes/obesity-related proteins supports inclusion in screening libraries for natural product-derived metabolic therapeutics [2].

Analytical Reference Standard & Stereochemical Research

Isocolumbin is a validated analytical reference standard with commercially available HPLC purity ranging from ≥95% to ≥99% . Its documented stereochemical distinction from columbin, including the unusual half-boat δ-lactone conformation, makes it valuable for chiral separation method development, natural product authentication studies, and investigations of furanoditerpenoid isomerization phenomena [3].

Comparative Structure-Activity Relationship (SAR) Studies

Based on cross-study comparable antineoplastic activity predictions (Pa=0.882 vs. 0.954-0.959 for andrographolide derivatives) and its distinct drug-likeness profile (score -0.52) [4][2], isocolumbin is a useful comparator compound for SAR investigations of furanoditerpenoid scaffolds. Researchers should note that columbin, not isocolumbin, is the furanoditerpenoid with established in vivo anti-inflammatory data (67.08% inhibition at 20 mg/kg) [5], making isocolumbin appropriate for negative control or comparative potency assessments.

Application
Selection Property
Validation Focus
SARS-CoV-2 target screening
Binding affinity to viral protease and glycoprotein
Target engagement confirmation in biochemical assays
Metabolic disorder target profiling
Multi-target binding across PPAR-γ, α-amylase, glucosidase
Binding affinity validation in metabolic pathway models
Stereochemical and analytical reference
Verified isomerization stability and chiral identity
HPLC stereochemical purity confirmation
Furanoditerpenoid SAR comparator
Structurally distinct from columbin; differential activity profile
Comparative assessment in anti-inflammatory and antineoplastic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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